1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
1-(3-(1H-Imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic urea derivative featuring a hybrid heterocyclic architecture. Its structure combines a 1H-imidazole moiety linked via a propyl chain to a urea group, which is further substituted with a 5-oxo-pyrrolidin-3-yl ring bearing a para-tolyl (p-tolyl) group.
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-3-5-16(6-4-14)23-12-15(11-17(23)24)21-18(25)20-7-2-9-22-10-8-19-13-22/h3-6,8,10,13,15H,2,7,9,11-12H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRYOIRFLZAUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Urea Derivatives
*Calculated based on molecular formula.
Key Observations :
Substituent Diversity: The target compound’s pyrrolidinone and p-tolyl groups distinguish it from pyrazole-based analogs (e.g., 9a) and purine-containing derivatives (e.g., S24). The pyrrolidinone may enhance steric bulk compared to smaller heterocycles like pyrazole .
Synthetic Methods: The target compound likely follows a multi-step synthesis involving imidazole-propylamine and a pyrrolidinone-isocyanate intermediate, contrasting with phase-transfer catalysis (9a) or azide-based coupling (5а-l) . S24 employs trifluoroacetic acid (TFA) in trifluoroethanol (TFE), a method suited for purine functionalization but less common in pyrrolidinone synthesis .
Physical Properties :
- The target compound’s molecular weight (374.42) is intermediate between smaller pyrazole-ureas (e.g., 9a: 284.35) and larger purine derivatives (e.g., S24: 500.58), suggesting moderate solubility in polar aprotic solvents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the pyrrolidinone core can be synthesized via cyclization of a β-ketoamide intermediate, followed by introducing the p-tolyl group. The imidazole-propyl moiety is attached via nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent selection : Toluene or chloroform for reflux conditions to promote urea bond formation .
- Catalysts : Base catalysts (e.g., NaH) for deprotonation during urea linkage formation .
- Purification : Crystallization using EtOH–AcOH mixtures to isolate high-purity products .
- Yield optimization : Monitoring via TLC and adjusting reaction times (1–2 hours for urea formation) .
Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR : H and C NMR confirm the imidazole, pyrrolidinone, and urea moieties. For example, the urea NH protons appear as broad singlets at δ 8.5–9.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 396.2) .
- IR Spectroscopy : Urea C=O stretches at ~1650–1700 cm and imidazole C-N stretches at ~1500 cm .
- HPLC : Purity >95% confirmed via reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological screening methods are suitable for assessing this compound’s activity?
- Methodological Answer : Initial screens focus on target-agnostic assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cell viability : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to identify cytotoxic effects .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level insights:
Q. What strategies address contradictory bioactivity data across different assay platforms?
- Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Mitigation includes:
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
- Cellular context : Compare 2D monolayer vs. 3D spheroid models to assess microenvironment-dependent activity .
- Proteomics : SILAC-based profiling identifies off-target interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer : Focus on modifying key regions:
- Imidazole substituents : Replace the propyl linker with ethylene or aryl groups to enhance lipophilicity .
- p-Tolyl group : Introduce electron-withdrawing groups (e.g., -F, -NO) to modulate receptor binding .
- Urea moiety : Replace with thiourea or carbamate to alter hydrogen-bonding capacity .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Screen against PDB structures (e.g., EGFR kinase) to identify binding poses .
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinity differences between analogs .
- ADMET prediction : SwissADME predicts BBB permeability and CYP450 interactions .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Stability studies guide storage and assay conditions:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal stability : TGA/DSC analysis identifies decomposition points (>150°C suggests room-temperature stability) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under UV/visible light .
Q. What metabolomics approaches identify in vitro metabolites of this compound?
- Methodological Answer : Use hepatic microsomes or hepatocyte models:
- Incubation : With NADPH-supplemented microsomes for 1–4 hours .
- Detection : LC-HRMS (Q-TOF) identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Data analysis : Metabolite Pilot or XCMS software aligns fragmentation patterns with predicted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
